1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone typically involves the reaction of 2-amino-5-bromobenzaldehyde with 4-methylpiperidine in the presence of a suitable base, followed by reduction of the resulting imine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is utilized in biochemical research, especially in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone can be compared with similar compounds such as 1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone. While both compounds share a similar core structure, the position and nature of the substituents on the piperidine ring can significantly influence their chemical properties and biological activities .
Properties
IUPAC Name |
1-[2-amino-5-(4-methylpiperidin-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)12-3-4-14(15)13(9-12)11(2)17/h3-4,9-10H,5-8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBDGMABMHFSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594706 |
Source
|
Record name | 1-[2-Amino-5-(4-methylpiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-39-3 |
Source
|
Record name | 1-[2-Amino-5-(4-methylpiperidin-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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